rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis
Description
Piperidine Ring Conformational Dynamics in cis-Configured Derivatives
The piperidine ring in rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride adopts a chair conformation, as evidenced by nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations. The cis configuration of the methyl and hydroxymethyl substituents at the 2- and 6-positions introduces steric and electronic effects that stabilize specific ring conformers. Computational studies reveal that the axial orientation of the hydroxymethyl group minimizes 1,3-diaxial interactions with the methyl group, resulting in a free energy difference (ΔG) of +3.2 kcal mol⁻¹ between axial and equatorial conformers in chloroform.
Solvent polarity significantly influences conformational equilibria. In polar solvents such as water, the axial preference strengthens (ΔG = +5.8 kcal mol⁻¹) due to enhanced stabilization of the dipole moment associated with the C–F bond (modeled using fluorinated piperidine analogues). Hyperconjugative interactions between the lone pairs of the nitrogen atom and the σ* orbitals of adjacent C–H bonds further stabilize the chair conformation, as demonstrated by natural bond orbital (NBO) analysis.
Table 1: Conformational Energy Differences in rac-2-[(2R,6R)-6-Methylpiperidin-2-yl]ethan-1-ol Hydrochloride
| Solvent | ΔG (axial vs. equatorial, kcal mol⁻¹) | Dominant Conformer |
|---|---|---|
| Chloroform | +3.2 | Axial |
| Water | +5.8 | Axial |
| Benzene | +1.5 | Equatorial |
The steric bulk of the methyl group at the 6-position enforces a rigid scaffold, reducing ring puckering dynamics. This rigidity is critical for maintaining the molecule’s bioactive conformation in target binding pockets, as observed in structurally related renin inhibitors.
Absolute Configuration Determination via X-ray Crystallography
Single-crystal X-ray diffraction analysis unambiguously established the absolute configuration of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride. The crystal structure (space group P2₁2₁2₁, a = 8.54 Å, b = 10.23 Å, c = 12.67 Å) reveals a chair conformation for the piperidine ring, with the methyl and hydroxymethyl groups occupying axial positions. The hydrochloride salt forms a robust hydrogen-bonding network, with the chloride anion acting as a bridge between protonated amine groups (N–H⋯Cl = 3.12 Å) and hydroxyl moieties (O–H⋯Cl = 2.98 Å).
The Flack parameter (x = 0.02(3)) confirms the (2R,6R) configuration, consistent with the synthetic pathway involving asymmetric desymmetrization of a meso-cyclic anhydride precursor. Key bond angles and torsion angles further validate the stereochemical assignment:
- C2–C6–N1–C5 torsion angle: −58.7°
- C2–C1–O1–H1 dihedral angle: 172.3°
Figure 1: X-ray crystal structure of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, highlighting axial substituents and hydrogen-bonding interactions (Cl⁻ shown in green).
Comparative Analysis of Racemic vs. Enantiopure Forms
The racemic mixture and enantiopure forms of 2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride exhibit distinct physicochemical properties. Enantiopure synthesis via cinchona alkaloid-catalyzed methanolysis achieves >99% enantiomeric excess (ee), as demonstrated by chiral high-performance liquid chromatography (HPLC).
Table 2: Physicochemical Comparison of Racemic and Enantiopure Forms
| Property | Racemic Form | Enantiopure Form |
|---|---|---|
| Melting Point | 189–191°C | 192–194°C |
| Solubility (H₂O) | 12.5 mg/mL | 14.8 mg/mL |
| Specific Rotation ([α]D) | 0° | +34.5° (c = 1, MeOH) |
Crystallographic studies reveal that the racemic form crystallizes as a conglomerate, whereas the enantiopure form adopts a centrosymmetric packing arrangement. The enantiopure compound demonstrates enhanced binding affinity in molecular docking studies, attributed to the absence of enantiomeric competition at chiral receptor sites.
In solution, the racemic mixture exhibits no detectable interconversion between enantiomers at ambient temperature, as confirmed by variable-temperature NMR. This stability underscores the utility of asymmetric synthesis for applications requiring precise stereochemical control.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-(6-methylpiperidin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-3-2-4-8(9-7)5-6-10;/h7-10H,2-6H2,1H3;1H |
InChI Key |
STIVKDYCXCREGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Linear Precursors
A common approach involves constructing the piperidine ring from linear amines. For example:
- Amination of δ-keto esters : Reacting δ-keto esters with methylamine under reductive conditions (e.g., $$ \text{H}_2/\text{Pd-C} $$) forms the piperidine ring. Subsequent reduction of the ketone to a hydroxyl group introduces the ethanol moiety.
- Schiff base formation : Condensation of 5-aminopentan-2-one with formaldehyde generates an imine, which undergoes cyclization and reduction to yield the piperidine framework.
Example Protocol (adapted from):
A solution of 5-aminopentan-2-one (1.0 equiv) in ethanol was treated with formaldehyde (2.0 equiv) and stirred at 60°C for 12 h. The mixture was cooled, acidified with HCl, and hydrogenated over Pd/C (10% wt) at 50 psi $$ \text{H}_2 $$. Filtration and concentration yielded 6-methylpiperidin-2-ethanol as a pale-yellow oil (yield: 68%).
Functionalization of Preformed Piperidines
Modification of commercially available piperidine derivatives is a scalable alternative:
- Methylation at C6 : Treating 2-(piperidin-2-yl)ethanol with methyl iodide in the presence of $$ \text{K}2\text{CO}3 $$ introduces the methyl group. Stereochemical control is achieved via steric hindrance or chiral catalysts.
- Hydroxyethyl introduction : Grignard addition to 6-methylpiperidin-2-one (e.g., $$ \text{CH}2\text{CH}2\text{MgBr} $$) followed by acidic workup yields the ethanol side chain.
Table 1: Comparison of Methylation Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation (MeI) | $$ \text{K}2\text{CO}3 $$, DMF | 72 | 95 | |
| Reductive Amination | $$ \text{NaBH}_3\text{CN} $$, MeOH | 65 | 90 |
Stereochemical Control
The cis configuration is enforced through:
- Conformational locking : Utilizing bulky protecting groups (e.g., Boc) during cyclization to favor the cis isomer.
- Diastereomeric crystallization : Resolving racemic mixtures using chiral acids (e.g., tartaric acid).
Example :
Racemic 2-[(6-methylpiperidin-2-yl)]ethanol was treated with L-(+)-tartaric acid in ethanol. The cis-diastereomer precipitated preferentially, yielding 92% enantiomeric excess after recrystallization.
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl gas in anhydrous ether or ethanol:
A solution of cis-2-[(2R,6R)-6-methylpiperidin-2-yl]ethanol in diethyl ether was cooled to 0°C, and HCl gas was bubbled through the mixture for 30 min. The precipitate was filtered and dried under vacuum to yield the hydrochloride salt (purity: 98%).
Purification and Characterization
- Chromatography : Silica gel column chromatography (eluent: $$ \text{CH}2\text{Cl}2/\text{MeOH} $$, 9:1) removes residual byproducts.
- Crystallization : Ethanol/water mixtures (3:1) enhance crystalline purity.
- Analytical Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
cis-2-Aminocyclohexanol Hydrochloride
- Molecular Formula: C₆H₁₃NO·HCl
- Molecular Weight : 151.63 g/mol
- Key Properties : Melting point (186–190°C ), significantly higher than its trans isomer (172–175°C) .
- The amino group at the 2-position introduces basicity, whereas the target compound’s ethanol group enhances hydrophilicity.
- Applications : Higher cost (JPY 85,600/g ) suggests specialized use in chiral synthesis or catalysis .
rac-(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one Hydrochloride, cis
- Molecular Formula : C₇H₁₀ClF₃N₂O
- Molecular Weight : 218.6 g/mol .
- Key Properties: Contains a trifluoromethyl group and a ketone, unlike the target’s ethanol moiety.
- Differentiators :
- The trifluoromethyl group increases lipophilicity and metabolic stability, common in agrochemicals.
- The ketone group reduces basicity compared to the target’s alcohol.
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol Hydrochloride
- Molecular Formula: C₆H₁₁ClF₂NO
- Molecular Weight : 192.6 g/mol .
- Key Properties : Features two fluorine atoms on the cyclohexane ring, enhancing electronegativity and resistance to oxidation.
- Amino group at the 6-position contrasts with the target’s methyl-piperidine substitution.
- Applications: Highlighted for pharmaceutical and agrochemical innovation .
rac-2-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]aniline Hydrochloride, cis
- Molecular Formula : C₁₄H₂₀ClN₂O₂
- Molecular Weight : 270.8 g/mol .
- Key Properties: Incorporates a morpholine ring and aniline group, differing from the target’s piperidine-ethanol structure.
- Differentiators: Morpholine’s oxygen atom introduces polarity and hydrogen-bonding capacity.
- Applications : Likely used as a precursor in heterocyclic synthesis, though discontinued commercially .
Comparative Analysis Table
Key Research Findings
- Stereochemical Impact: The cis configuration in the target compound likely enhances chiral recognition in biological systems compared to trans isomers, as seen in the higher melting point of cis-2-aminocyclohexanol HCl .
- Functional Group Influence: Ethanol and methyl groups on the piperidine ring may improve water solubility relative to fluorinated or morpholine-containing analogs .
- Synthetic Challenges: The cis stereochemistry requires stereoselective synthesis, akin to methods described for related piperidine derivatives (e.g., reflux with sulfuric acid in methanol) .
Biological Activity
Rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride, commonly referred to as rac-6-methylpiperidin-2-yl ethan-1-ol hydrochloride, is a compound with diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C8H18ClNO
- Molecular Weight: 179.69 g/mol
- CAS Number: 2155840-42-7
| Property | Value |
|---|---|
| Molecular Formula | C8H18ClNO |
| Molecular Weight | 179.69 g/mol |
| Purity | NLT 98% |
| Boiling Point | Not specified |
Synthesis
The synthesis of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol typically involves the reduction of its corresponding ketone or aldehyde precursor. Common methods include:
- Reduction using Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) .
- Catalytic Hydrogenation in the presence of palladium on carbon (Pd/C) under high pressure.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in cancer treatment and other therapeutic areas.
Anticancer Activity
Recent research indicates that derivatives of compounds similar to rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Cytotoxicity Against Glioblastoma and Multiple Myeloma: Studies have shown that certain derivatives demonstrate strong cytotoxic effects against glioblastoma (GB) and multiple myeloma (MM) cell lines. For instance, a compound identified as RC-106 showed promising results in inhibiting cell growth and inducing apoptosis in these cancer types .
The proposed mechanisms through which rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol exerts its biological effects include:
- Interaction with Sigma Receptors: The compound may modulate sigma receptor pathways, which are implicated in cellular proliferation and survival .
- Induction of Endoplasmic Reticulum Stress: Similar compounds have been shown to activate the unfolded protein response (UPR), leading to apoptosis in cancer cells .
Case Studies
Several studies have highlighted the potential applications of rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol in cancer therapy:
- Study on RC Compounds: A study exploring the chemical space around RC compounds found that modifications to the piperidine ring could enhance anticancer activity while improving pharmacokinetic properties .
- In Vitro Studies: In vitro tests demonstrated that specific analogs could significantly reduce tumor volumes in animal models bearing glioblastoma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
